molecular formula C16H19N3O2S B6033310 2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B6033310
M. Wt: 317.4 g/mol
InChI Key: IOWWMHWDGFAYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is a chemical compound that belongs to the class of thiazolidinediones. It is commonly known as pioglitazone and is used as an anti-diabetic medication. Pioglitazone works by increasing the sensitivity of the body's cells to insulin, which helps in reducing the blood sugar levels. In recent years, pioglitazone has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

Pioglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ increases the sensitivity of the body's cells to insulin and helps in reducing the blood sugar levels. Pioglitazone also has anti-inflammatory properties, which further helps in reducing insulin resistance.
Biochemical and physiological effects:
Pioglitazone has been found to have several biochemical and physiological effects. It helps in reducing insulin resistance, which leads to a decrease in blood sugar levels. It also helps in reducing inflammation and oxidative stress, which are associated with various diseases. Pioglitazone has been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using pioglitazone in lab experiments is its well-established mechanism of action. It has been extensively studied and its effects on various diseases are well-documented. However, one of the limitations of using pioglitazone is its potential side effects, such as weight gain and edema. Researchers need to take these side effects into consideration while designing experiments.

Future Directions

There are several future directions for pioglitazone research. One of the areas of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Pioglitazone has been shown to have neuroprotective properties and may help in reducing the cognitive decline associated with Alzheimer's disease. Another area of interest is its potential use in cancer treatment. Pioglitazone has been shown to have anti-cancer properties and may help in reducing the growth and spread of cancer cells.
Conclusion:
In conclusion, pioglitazone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. It works by increasing the sensitivity of the body's cells to insulin and has anti-inflammatory, anti-cancer, and neuroprotective properties. Pioglitazone has several advantages for lab experiments, but researchers need to take its potential side effects into consideration. There are several future directions for pioglitazone research, including its potential use in treating neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of pioglitazone involves the reaction of 2,4-thiazolidinedione with 4-hydroxy-2-pyrimidine thiol, followed by N-alkylation with 2-methylphenylchloride. The final product, pioglitazone, is obtained after purification and crystallization.

Scientific Research Applications

Pioglitazone has been extensively studied in scientific research for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Pioglitazone has also been studied for its potential use in treating cardiovascular diseases, non-alcoholic fatty liver disease, and Alzheimer's disease.

properties

IUPAC Name

N-(2-methylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-6-12-9-14(20)19-16(17-12)22-10-15(21)18-13-8-5-4-7-11(13)2/h4-5,7-9H,3,6,10H2,1-2H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWWMHWDGFAYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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